molecular formula C27H28N2O3 B1665536 AdipoRon CAS No. 924416-43-3

AdipoRon

Cat. No.: B1665536
CAS No.: 924416-43-3
M. Wt: 428.5 g/mol
InChI Key: SHHUPGSHGSNPDB-UHFFFAOYSA-N
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Description

AdipoRon is a selective, orally active, synthetic small-molecule agonist of the adiponectin receptor 1 and adiponectin receptor 2. It was discovered by Japanese researchers in 2013 through the screening of a compound library. This compound activates AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways, which ameliorate insulin resistance, dyslipidemia, and glucose intolerance in animal models .

Mechanism of Action

Target of Action

AdipoRon is a synthetic analog of adiponectin, an adipose tissue-derived hormone . It primarily targets the adiponectin receptors, AdipoR1 and AdipoR2 . These receptors play a crucial role in mediating the anti-inflammatory, antifibrotic, and antioxidant effects of adiponectin .

Mode of Action

This compound interacts with its targets, AdipoR1 and AdipoR2, to induce the phosphorylation of AMP-activated protein kinase (AMPK) and increase the expression of peroxisome proliferative-activated receptor (PPAR)-α . This interaction leads to the activation of PPAR gamma coactivator 1 alpha (PGC-1α), increased phosphorylation of acyl CoA oxidase, and upregulation of uncoupling proteins involved in energy consumption . Moreover, this compound stimulates ceramidase activity associated with its two receptors, enhancing ceramide catabolism and the formation of its anti-apoptotic metabolite, sphingosine 1 phosphate (S1P), independently of AMPK .

Biochemical Pathways

This compound affects several biochemical pathways. By binding to adiponectin receptors on Müller glia, this compound activates the AMPK/acetyl-CoA carboxylase phosphorylation downstream, thereby alleviating oxidative stress . It also promotes the synthesis and expression of early growth response factor 4 (EGR4), playing a protective role through the EGR4 and classical AMPK pathways . In addition, this compound enhances the AMPK/PPARα pathway and ceramidase activity through AdipoRs .

Result of Action

This compound has shown to have significant molecular and cellular effects. It has been found to improve hippocampal-dependent spatial recognition memory in diabetic mice . It also increases progenitor cell proliferation and neuronal differentiation in the hippocampal dentate gyrus of diabetic mice . Furthermore, this compound treatment significantly increases dendritic complexity, spine density, and N-methyl-D-aspartate receptor-dependent long-term potentiation in the dentate region, and increases BDNF levels in the dentate gyrus of diabetic mice .

Action Environment

The action of this compound can be influenced by environmental factors such as glucose levels. For instance, this compound has been shown to reduce oxidative stress and apoptosis in Müller glia in a high glucose environment . Higher concentrations of this compound (20 µm) were found to be cytotoxic to macrophages . Therefore, the concentration of this compound and the glucose levels in the environment can significantly influence its action, efficacy, and stability.

Future Directions

AdipoRon shows promise in preclinical studies, but human trials are crucial for clinical safety and effectiveness . It could potentially be used as a substitute for exercise to achieve similar physical and mental health benefits .

Biochemical Analysis

Biochemical Properties

AdipoRon interacts with adiponectin receptors AdipoR1 and AdipoR2 . It activates AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways . These interactions play a crucial role in the regulation of glucose and lipid metabolism .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it improves skeletal muscle function in aged mice by a mechanism linked to skeletal muscle metabolism and tissue remodeling . In pancreatic cancer cells, this compound treatment led to mitochondrial uncoupling, loss of ATP production, and increased glucose uptake and utilization .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It activates AMPK and PPARα signaling, which in turn ameliorates insulin resistance, dyslipidemia, and glucose intolerance . In pancreatic cancer cells, this compound treatment led to AMPK mediated inhibition of the prolipogenic factor acetyl coenzyme A carboxylase 1 (ACC1), which is known to initiate fatty acid catabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in aged mice, 6 weeks of this compound treatment improved skeletal muscle functional measures in vivo and ex vivo . A cytotoxic effect was observed at higher this compound concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a gastric ulcer model in mice, this compound produced a gastroprotective effect at doses of 5 and 50 mg/kg . A cytotoxic effect was observed at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It activates AMPK and PPARα signaling, which are key regulators of cellular energy homeostasis . This compound also stimulates the synthesis and expression of early growth response factor 4 (EGR4), a transcription factor involved in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: AdipoRon is synthesized through a multi-step chemical process. The key steps involve the formation of the core structure, followed by functional group modifications to enhance its activity and selectivity towards adiponectin receptors. The synthetic route typically includes:

  • Formation of the benzoylphenoxy intermediate.
  • Coupling with a piperidine derivative.
  • Final acylation to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

  • Use of high-purity reagents.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: AdipoRon undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing its selectivity and potency.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under controlled conditions.

Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further studied for their biological activity.

Scientific Research Applications

AdipoRon has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Adiponectin: The natural ligand for adiponectin receptors.

    Thiazolidinediones: A class of drugs that also activate PPARγ, but with different receptor selectivity.

    Metformin: An antidiabetic drug that activates AMPK but does not directly bind to adiponectin receptors.

Uniqueness of AdipoRon: this compound is unique in its ability to selectively activate both adiponectin receptor 1 and adiponectin receptor 2, making it a promising candidate for treating metabolic disorders with fewer side effects compared to other compounds .

Properties

IUPAC Name

2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22/h1-14,24H,15-20H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHUPGSHGSNPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924416-43-3
Record name Adiporon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924416433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADIPORON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND7UVH6GKJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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